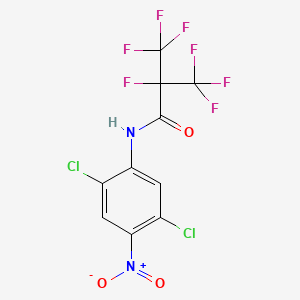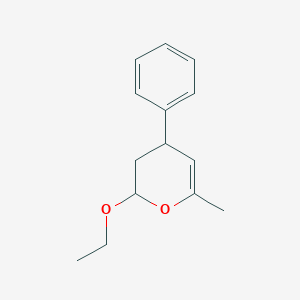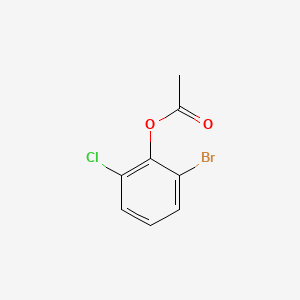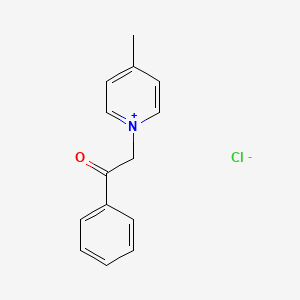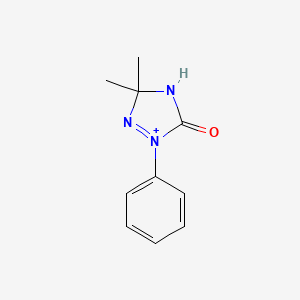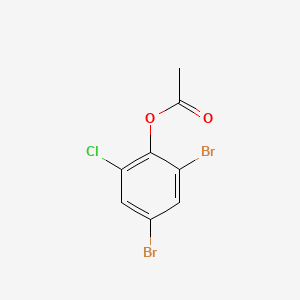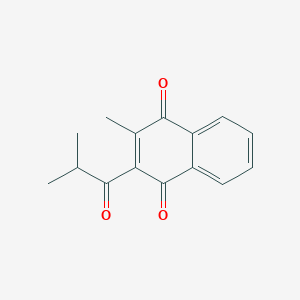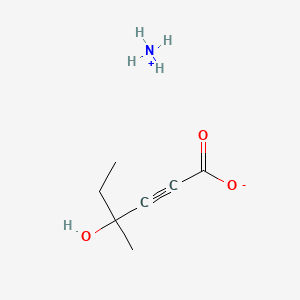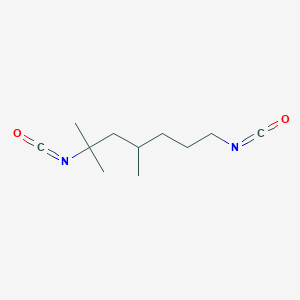
1,6-Diisocyanato-4,6-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisocyanato-4,6-dimethylheptane is an organic compound with the molecular formula C10H16N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives due to its reactive isocyanate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Aplicaciones Científicas De Investigación
1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes. It has a similar structure but lacks the methyl groups present in 1,6-diisocyanato-4,6-dimethylheptane.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of flexible polyurethane foams. It has a different aromatic structure compared to the aliphatic structure of this compound.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams. It has a more complex aromatic structure compared to this compound.
Uniqueness
This compound is unique due to its branched aliphatic structure, which imparts different physical and chemical properties compared to linear diisocyanates like hexamethylene diisocyanate. The presence of methyl groups can influence the reactivity and the properties of the resulting polymers, making it suitable for specific applications where these properties are desired.
Propiedades
Número CAS |
106340-92-5 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1,6-diisocyanato-4,6-dimethylheptane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3 |
Clave InChI |
NYXJFSYUHVINIA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN=C=O)CC(C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


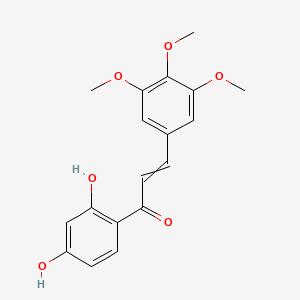
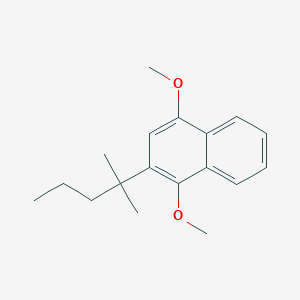
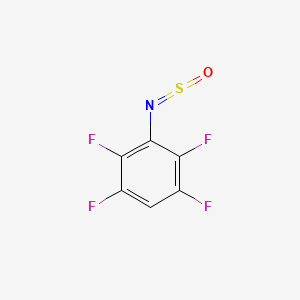
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
